molecular formula C6H8ClNOS B595904 2-Chloro-5-(ethoxymethyl)thiazole CAS No. 1209494-04-1

2-Chloro-5-(ethoxymethyl)thiazole

Cat. No.: B595904
CAS No.: 1209494-04-1
M. Wt: 177.646
InChI Key: JGEREWXSIKBLFO-UHFFFAOYSA-N
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Description

2-Chloro-5-(ethoxymethyl)thiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a chloro group at the second position and an ethoxymethyl group at the fifth position. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(ethoxymethyl)thiazole typically involves the reaction of 2-chloro-5-chloromethylthiazole with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethoxymethyl group replaces the chloromethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by various nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

2-Chloro-5-(ethoxymethyl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(ethoxymethyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can interact with the active sites of enzymes, inhibiting their activity and leading to antimicrobial or antifungal effects. The ethoxymethyl group enhances the compound’s lipophilicity, facilitating its penetration into microbial cells and increasing its efficacy .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethoxymethyl group enhances its solubility and bioavailability, making it a valuable compound in various applications .

Properties

IUPAC Name

2-chloro-5-(ethoxymethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNOS/c1-2-9-4-5-3-8-6(7)10-5/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEREWXSIKBLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693803
Record name 2-Chloro-5-(ethoxymethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209494-04-1
Record name 2-Chloro-5-(ethoxymethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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